4,4-Difluoro-3-(methylamino)butan-1-ol;hydrochloride
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Overview
Description
4,4-Difluoro-3-(methylamino)butan-1-ol;hydrochloride is a chemical compound with the molecular formula C5H11F2NO·HCl. It is known for its unique structure, which includes two fluorine atoms, a methylamino group, and a hydroxyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-3-(methylamino)butan-1-ol;hydrochloride typically involves the reaction of 4,4-difluorobutan-1-ol with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical synthesis using advanced equipment and technology. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and maximizing product yield. Quality control measures are implemented at various stages of production to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-3-(methylamino)butan-1-ol;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield a carbonyl compound, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4,4-Difluoro-3-(methylamino)butan-1-ol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-3-(methylamino)butan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
4,4-Difluoro-3-(methylamino)butan-1-ol;hydrochloride can be compared with other similar compounds, such as:
4,4-Difluoro-3-(ethylamino)butan-1-ol;hydrochloride: Similar structure but with an ethylamino group instead of a methylamino group.
4,4-Difluoro-3-(methylamino)pentan-1-ol;hydrochloride: Similar structure but with an additional carbon atom in the chain.
4,4-Difluoro-3-(methylamino)butan-2-ol;hydrochloride: Similar structure but with the hydroxyl group on the second carbon atom.
Properties
IUPAC Name |
4,4-difluoro-3-(methylamino)butan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2NO.ClH/c1-8-4(2-3-9)5(6)7;/h4-5,8-9H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGMNYZECAKHKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCO)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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